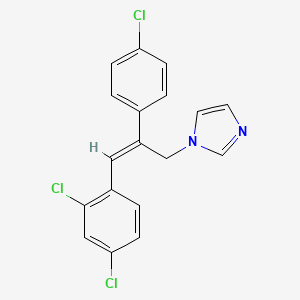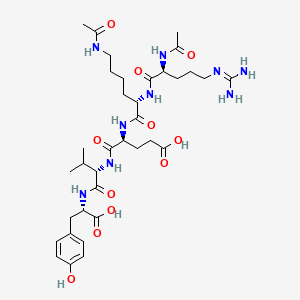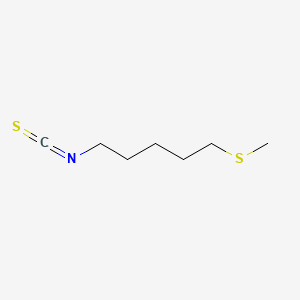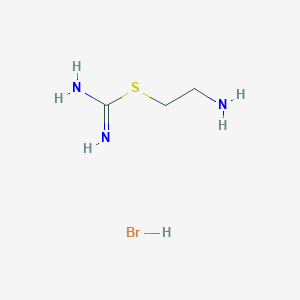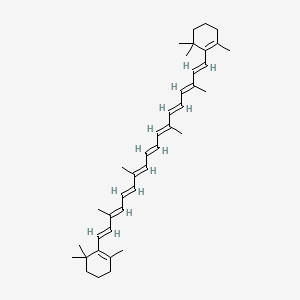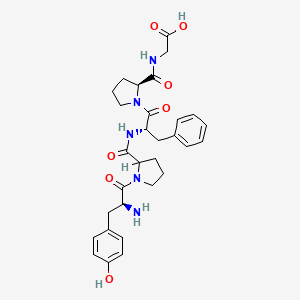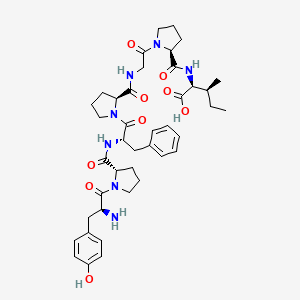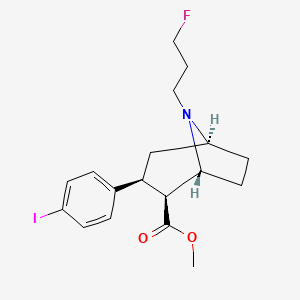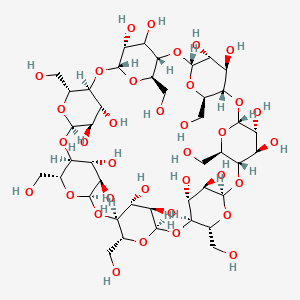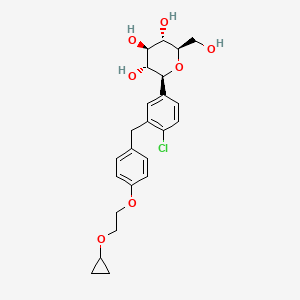
Bexagliflozine
Vue d'ensemble
Description
- As an SGLT2 inhibitor, EGT1442 specifically targets the sodium-glucose co-transporter 2 (SGLT2) , which plays a crucial role in renal glucose reabsorption.
- By inhibiting SGLT2, EGT1442 reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
EGT1442: is a potent and selective .
Applications De Recherche Scientifique
Medicine: EGT1442 has shown promise in management.
Biology: Research explores its impact on glucose homeostasis and renal function.
Chemistry: EGT1442 serves as a valuable tool compound for studying SGLT2 inhibition.
Industry: Its potential application in pharmaceuticals and related fields is an area of interest.
Mécanisme D'action
- EGT1442 inhibits SGLT2 in the renal tubules, preventing glucose reabsorption.
- This leads to increased urinary glucose excretion, reducing blood glucose levels.
- Molecular targets include the SGLT2 protein itself and associated transport pathways.
Safety and Hazards
Bexagliflozin may cause ketoacidosis, a serious, potentially life-threatening condition. It may also cause serious side effects such as an increased incidence for surgery to remove parts of the legs or feet, decreases in blood pressure due to excessive loss of water and sodium from the body, serious infections in the genital region, very low blood sugar levels when used in combination with insulin or medications that increase insulin in the body, and serious urinary tract infections .
Analyse Biochimique
Biochemical Properties
Bexagliflozin interacts with the SGLT2 enzyme, which is responsible for 60% to 90% of renal glucose re-uptake . By inhibiting SGLT2, Bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity .
Cellular Effects
Bexagliflozin has a significant impact on cellular processes. It reduces blood glucose levels by causing the kidneys to get rid of more glucose in the urine . This action of Bexagliflozin influences cell function by altering the cellular metabolism of glucose .
Molecular Mechanism
Bexagliflozin exerts its effects at the molecular level by inhibiting the SGLT2 enzyme . This inhibition reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In high-risk type 2 diabetes patients, Bexagliflozin was well tolerated and improved HbA1c, SBP, and weight over time . Non-inferiority was demonstrated for MACE+, with point-estimates for MACE+ and CV death or HF hosp similar to other SGLT2 inhibitors .
Metabolic Pathways
Bexagliflozin is metabolized in the liver mainly by UGT1A9 and, to a lesser extent, CYP3A . The major metabolite of Bexagliflozin is 3’-O-glucuronide, a pharmacologically inactive metabolite .
Transport and Distribution
Bexagliflozin is largely metabolized by UGT1A9, an enzyme more highly expressed in the kidneys than the liver . This suggests that Bexagliflozin may be primarily transported and distributed within the kidneys.
Subcellular Localization
The specific subcellular localization of Bexagliflozin is not mentioned in the search results. Given its mechanism of action, it is likely that Bexagliflozin primarily interacts with the SGLT2 enzyme located in the proximal renal tubule .
Méthodes De Préparation
Voies de synthèse: La voie de synthèse de l'EGT1442 implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.
Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle de l'EGT1442 sont limitées. il est généralement synthétisé par synthèse organique en plusieurs étapes.
Analyse Des Réactions Chimiques
Réactivité: L'EGT1442 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants:
Principaux produits: Les principaux produits formés au cours de ces réactions seraient des dérivés de l'EGT1442 avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Médecine: L'EGT1442 a montré un potentiel prometteur dans management.
Biologie: La recherche explore son impact sur l'homéostasie du glucose et la fonction rénale.
Chimie: L'EGT1442 sert de composé précieux pour étudier l'inhibition du SGLT2.
Industrie: Son application potentielle dans les produits pharmaceutiques et les domaines connexes est un domaine d'intérêt.
Mécanisme d'action
- L'EGT1442 inhibe le SGLT2 dans les tubules rénaux, empêchant la réabsorption du glucose.
- Cela conduit à une augmentation de l'excrétion urinaire du glucose, réduisant le taux de glucose dans le sang.
- Les cibles moléculaires comprennent la protéine SGLT2 elle-même et les voies de transport associées.
Comparaison Avec Des Composés Similaires
Caractéristiques uniques: La sélectivité de l'EGT1442 pour le SGLT2 le distingue des autres inhibiteurs du SGLT.
Composés similaires: D'autres inhibiteurs du SGLT comprennent , , et .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118567-05-7 | |
| Record name | Bexagliflozin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bexagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BEXAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


